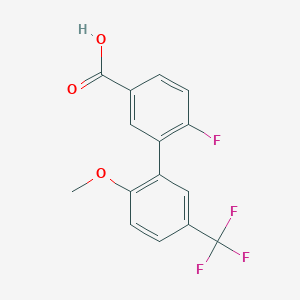

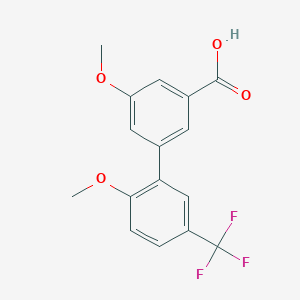

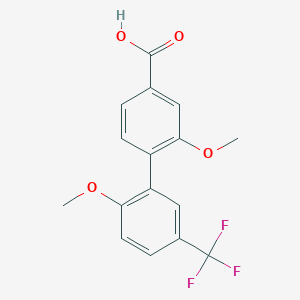

4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95%

Descripción general

Descripción

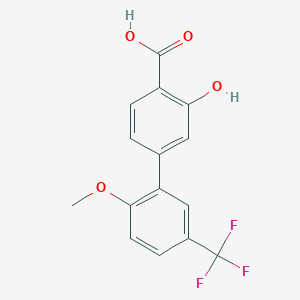

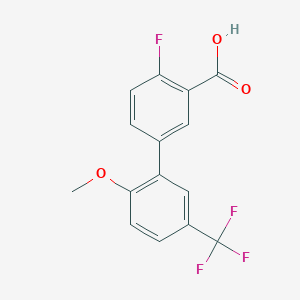

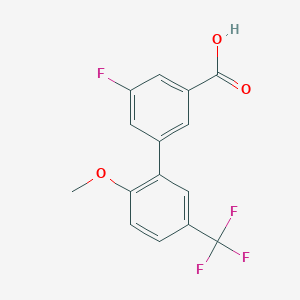

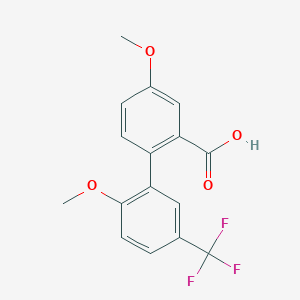

4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% (4-MTFMB) is a phenolic acid derivative with a unique trifluoromethyl group at the para position of the phenyl ring. 4-MTFMB has been extensively studied in recent years due to its unique properties and potential applications in scientific research.

Aplicaciones Científicas De Investigación

4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% has been used as a catalyst for a variety of reactions, including the Heck reaction and the Suzuki-Miyaura reaction. In the pharmaceutical industry, 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% has been used as a starting material for the synthesis of a variety of drugs, including anti-inflammatory agents and antifungal agents. In materials science, 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% has been used to synthesize polymers with unique properties, such as enhanced thermal stability and improved electrical conductivity.

Mecanismo De Acción

The mechanism of action of 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed that the trifluoromethyl group on the phenyl ring of 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% increases its lipophilicity and increases its ability to cross cell membranes. This increased lipophilicity may also lead to increased binding affinity for certain enzymes or receptors.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% are not yet fully understood. However, it is believed that 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% may have anti-inflammatory and antifungal effects, as well as the potential to increase the solubility of certain drugs. It is also possible that 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% may have a role in regulating the expression of certain genes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantages of using 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% in lab experiments include its relatively low cost and ease of synthesis. Additionally, 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% is a stable compound that is not prone to degradation or oxidation. The main limitation of using 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain types of experiments.

Direcciones Futuras

For 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% research include further exploration of its biochemical and physiological effects, as well as its potential applications in organic synthesis, pharmaceuticals, and materials science. Additionally, further research is needed to better understand the mechanism of action of 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% and its potential to regulate gene expression. Finally, further research is needed to develop methods for increasing the solubility of 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% in aqueous solutions, as this would greatly expand its potential applications.

Métodos De Síntesis

The synthesis of 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% is typically accomplished via a palladium-catalyzed cross-coupling reaction between aryl bromides and 2-methoxy-5-trifluoromethylphenylboronic acid. This reaction is typically carried out in anhydrous tetrahydrofuran (THF) with a base such as potassium carbonate or potassium tert-butoxide. The reaction is usually complete within 1-2 hours and yields a 95% pure product.

Propiedades

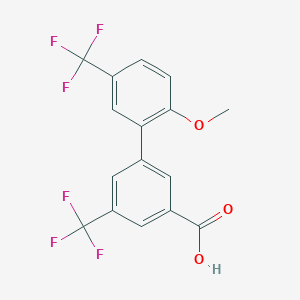

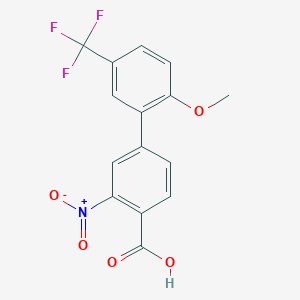

IUPAC Name |

3-methoxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O4/c1-22-13-6-4-10(16(17,18)19)8-12(13)11-5-3-9(15(20)21)7-14(11)23-2/h3-8H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKIQWMSGPFRBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692135 | |

| Record name | 2,2'-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxy-5-trifluoromethylphenyl)-3-methoxybenzoic acid | |

CAS RN |

1261936-50-8 | |

| Record name | 2,2'-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.